molecular formula C11H14N2O3 B14840118 3-Hydroxy-N1,N1,N2-trimethylphthalamide

3-Hydroxy-N1,N1,N2-trimethylphthalamide

Cat. No.: B14840118
M. Wt: 222.24 g/mol
InChI Key: KNZZJWYTSATOKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N1,N1,N2-trimethylphthalamide typically involves the reaction of phthalic anhydride with trimethylamine and a hydroxylating agent under controlled conditions . The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N1,N1,N2-trimethylphthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amides, ketones, and reduced derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Hydroxy-N1,N1,N2-trimethylphthalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N1,N1,N2-trimethylphthalamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-N1,N1,N2-trimethylphthalamide is unique due to its specific substitution pattern and the presence of both hydroxyl and trimethylamino groups.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-hydroxy-1-N,1-N,2-N-trimethylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C11H14N2O3/c1-12-10(15)9-7(11(16)13(2)3)5-4-6-8(9)14/h4-6,14H,1-3H3,(H,12,15)

InChI Key

KNZZJWYTSATOKX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1O)C(=O)N(C)C

Origin of Product

United States

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